1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of chloroethyl and chloromethylphenyl groups attached to the urea moiety
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea typically involves the reaction of 2-chloroethylamine with 2-chloro-3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl and chloromethylphenyl groups may interact with cellular components, leading to the disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(2-chloro-3-methylphenyl)urea can be compared with other urea derivatives such as:
1-(2-Chloroethyl)-3-(2-chlorophenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chloroethyl)-3-(3-methylphenyl)urea: Similar structure but lacks the chloro group on the phenyl ring.
1-(2-Chloroethyl)-3-phenylurea: Lacks both the chloro and methyl groups on the phenyl ring.
The presence of both chloro and methyl groups in this compound contributes to its unique chemical and biological properties.
Properties
CAS No. |
102433-34-1 |
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Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-chloro-3-methylphenyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-7-3-2-4-8(9(7)12)14-10(15)13-6-5-11/h2-4H,5-6H2,1H3,(H2,13,14,15) |
InChI Key |
PKYNYKWDGLIOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCCl)Cl |
Origin of Product |
United States |
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